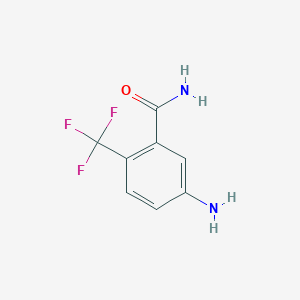

5-Amino-2-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCYPOCILQONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 5-Amino-2-(trifluoromethyl)benzamide

The synthesis of this compound is primarily achieved through a multi-step process commencing from commercially available precursors. A common and effective strategy involves the reduction of a nitro-substituted intermediate.

Key Reaction Steps and Reagents

A prevalent synthetic route begins with 2-chloro-5-(trifluoromethyl)benzonitrile. This starting material undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile. This intermediate is then converted to the corresponding benzamide (B126), 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, by treatment with a mixture of an acid chloride forming agent like thionyl chloride, followed by reaction with ammonia (B1221849). rsc.org

The crucial step in forming the target molecule is the reduction of the nitro group in 5-nitro-2-(trifluoromethyl)benzamide. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a suitable solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. google.com

A summary of a typical synthetic sequence is presented below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture | 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile |

| 2 | 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile | 1. Thionyl chloride 2. Concentrated ammonia solution | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide |

| 3 | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide | H₂, Pd/C, Methanol | This compound |

Optimization of Reaction Conditions for Research Scale

For research-scale synthesis, the optimization of reaction conditions is critical to maximize yield and purity. In the catalytic hydrogenation of 5-nitro-2-(trifluoromethyl)benzamide, several parameters can be adjusted. The choice of catalyst loading (typically 5-10% Pd/C) and the hydrogen pressure can influence the reaction rate and efficiency. The reaction is generally performed at room temperature, and its progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction times in the hydrogenation of aromatic nitro compounds. google.com

Advanced Synthetic Approaches to Novel Derivatives

The amino group of this compound serves as a versatile handle for the synthesis of a diverse range of novel derivatives with potentially enhanced biological activities or material properties.

Introduction of Diverse Functional Groups and Scaffolds

A variety of chemical transformations can be employed to introduce diverse functional groups and scaffolds at the 5-amino position:

N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct N-alkylation of α-amino acid esters and amides with alcohols has been achieved using ruthenium catalysis, offering an atom-economical approach. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. Copper-catalyzed N-arylation of amides has also been reported as an effective method. mdpi.com

Amide Bond Formation: The amino group can be acylated with a wide range of carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives. A variety of coupling reagents, such as EDC/HOBt or HATU, can be used to facilitate this transformation, even with electron-deficient amines. nih.gov This allows for the incorporation of diverse side chains and the construction of more complex molecules.

Purification and Analytical Verification Techniques for Research Compounds

Ensuring the purity and structural integrity of synthesized compounds is paramount in chemical research. A combination of purification and analytical techniques is employed for this purpose.

Purification Techniques:

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system (a mixture of solvents) is optimized to achieve good separation.

High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed. Reverse-phase HPLC, using columns like C18, is a common technique for the purification of benzamide derivatives. sielc.com

Analytical Verification Techniques:

The structure and purity of this compound and its derivatives are confirmed using a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The aromatic protons of the benzamide ring will show characteristic splitting patterns and chemical shifts.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

¹⁹F NMR: Is particularly useful for confirming the presence and integrity of the trifluoromethyl group, which will appear as a singlet in the spectrum.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions. nih.gov

A summary of expected analytical data for this compound is provided below:

| Analytical Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 6.5-8.0 ppm, NH₂ protons, and amide protons. |

| ¹³C NMR (DMSO-d₆) | Signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbonyl carbon. |

| ¹⁹F NMR (DMSO-d₆) | A singlet corresponding to the CF₃ group. |

| Mass Spectrometry (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (205.05 g/mol ). |

| HPLC | A single major peak indicating high purity. |

Molecular Structure and Conformational Studies

Advanced Structural Elucidation Techniques in Research Context

The precise three-dimensional arrangement of atoms and functional groups in benzamide (B126) derivatives is determined using a combination of sophisticated analytical methods. These techniques are essential for confirming the chemical identity, purity, and solid-state structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating molecular structure in solution. 1H and 13C NMR confirm the connectivity of the molecule, while 2D NMR techniques (like COSY, HSQC, HMBC) can establish detailed correlations between atoms. nih.gov For fluorinated compounds like 5-Amino-2-(trifluoromethyl)benzamide, 19F NMR is particularly valuable for characterizing the trifluoromethyl group. In studies of aminobenzamides, NMR has been used to observe the non-equivalence of amide protons, which provides insight into the hindered rotation around the C(O)-NH₂ bond. nih.govnih.gov

Computational Chemistry (DFT) : Density Functional Theory (DFT) is a computational method used to predict and analyze molecular properties. mdpi.com DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and determine the relative energies of different conformers. nih.govmdpi.com For complex molecules where experimental analysis may be challenging, DFT provides critical insights into conformational preferences and the nature of intramolecular hydrogen bonds. nih.govnih.gov

These techniques, often used in combination, provide a comprehensive structural characterization, from the individual molecule's conformation to its arrangement in a crystalline solid.

Conformational Analysis and Tautomerism Studies of the Compound

The conformation of this compound is largely dictated by the orientation of the amide (-CONH₂) and trifluoromethyl (-CF₃) groups relative to the benzene (B151609) ring.

The amide group in benzamides strongly prefers a planar conformation due to resonance stabilization. acs.org Rotation around the aryl-carbonyl bond is a key conformational variable. In ortho-substituted benzamides, steric hindrance between the ortho-substituent and the amide group can lead to a non-coplanar arrangement. For a 2-(trifluoromethyl) group, computational studies on related molecules like 2-(trifluoromethyl)benzaldehyde (B1295035) show that conformers can exist where the functional group is either cis or trans to the substituent, with distinct energy profiles. rsc.org The trans conformer is often predominant. rsc.org

| Conformer of 2-(Trifluoromethyl)benzaldehyde | Relative Energy (kJ mol⁻¹) | Population (%) |

| trans | 0.0 | >99 |

| cis | 13.0 | <1 |

Table 1: Calculated relative energies for conformers of a related compound, 2-(trifluoromethyl)benzaldehyde, illustrating the energetic preference for the trans conformation. Data derived from computational studies. rsc.org

Tautomerism is another important consideration for this molecule. Tautomers are isomers that differ by the position of a proton and a double bond. This compound has the potential to exist in different tautomeric forms:

Amide-Imidol Tautomerism : The primary amide group (-CONH₂) can undergo tautomerization to the imidol form (-C(OH)=NH). This is a common phenomenon in amides, although the amide form is typically overwhelmingly more stable.

Amine-Imine Tautomerism : The aromatic amino group (-NH₂) can tautomerize to an imine form, involving a shift of a proton and rearrangement of the double bonds within the benzene ring. youtube.com

Intermolecular Interactions and Crystal Packing Motifs Relevant to Benzamides

The way molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions. The amino (-NH₂), amide (-CONH₂), and trifluoromethyl (-CF₃) groups are all key players in directing the solid-state architecture.

The most dominant interaction in primary benzamides is the N-H···O hydrogen bond involving the amide group. nih.govmdpi.com This interaction typically leads to the formation of a centrosymmetric dimer motif, described by the R²₂(8) graph-set notation. These dimers then serve as building blocks for the extended crystal lattice. nih.gov In aminobenzamides, the amino group provides an additional hydrogen bond donor, allowing for the formation of more complex three-dimensional networks through N-H···O interactions. nih.govresearchgate.net

The trifluoromethyl group, while not a classical hydrogen bond donor or acceptor, significantly influences crystal packing. nih.gov Its fluorine atoms can participate in weak C-H···F hydrogen bonds . nih.gov Furthermore, electrostatic interactions involving the highly electronegative fluorine atoms and positively charged regions of adjacent molecules, as well as C-F···π interactions , play a crucial role in stabilizing the crystal structure. nih.govnih.gov In some fluorinated benzamides, fluorine substitution has been shown to suppress disorder that is common in simpler benzamide crystals. acs.org

To illustrate typical packing, crystallographic data for a structurally related compound, N-[4-(trifluoromethyl)phenyl]benzamide, is presented. While the substitution pattern differs, it showcases the types of interactions and unit cell characteristics common to trifluoromethyl-substituted benzamides.

| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3606 (11) |

| b (Å) | 7.7831 (16) |

| c (Å) | 14.415 (3) |

| α (°) | 94.755 (13) |

| β (°) | 95.836 (15) |

| γ (°) | 100.283 (15) |

| V (ų) | 582.4 (2) |

Table 2: Representative crystallographic data for N-[4-(trifluoromethyl)phenyl]benzamide, a related compound featuring both benzamide and trifluoromethyl moieties. nih.gov

The combination of strong N-H···O hydrogen bonds from the amide and amino groups, along with weaker but directionally significant interactions involving the trifluoromethyl group, leads to robust and well-defined crystal packing motifs in this class of compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict geometry, energy levels, and reactivity indices, offering a detailed picture of the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. mdpi.comnih.gov It is widely used for its balance of accuracy and computational efficiency. nih.gov DFT calculations for benzamide (B126) derivatives typically employ functionals like B3LYP to optimize the molecular geometry and predict vibrational frequencies and electronic properties. nih.govnih.gov Studies on structurally related compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have utilized DFT to analyze bond lengths, bond angles, and the energy barrier for tautomeric conversions, confirming the stability of specific isomeric forms. nih.gov Such analyses provide a foundational understanding of the molecule's stability and preferred conformation. mdpi.com

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating amino (-NH₂) group on the benzamide scaffold significantly influences its electronic properties. DFT calculations can precisely quantify these effects, revealing how they modulate the electron density across the aromatic ring and the amide functionality.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). sphinxsai.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. sphinxsai.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. walisongo.ac.id These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sphinxsai.com For 5-Amino-2-(trifluoromethyl)benzamide, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, identifying them as hydrogen bond acceptors and sites for electrophilic interaction.

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action. scialert.net

Docking simulations place the ligand, in this case, this compound, into the binding site of a target protein and score the different binding poses. This process reveals the specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions for benzamide derivatives often include:

Hydrogen Bonds: The amino and amide groups are excellent hydrogen bond donors and acceptors. scialert.net

Hydrophobic Interactions: The benzene (B151609) ring can form hydrophobic and pi-alkyl interactions with nonpolar residues in the binding pocket. rjptonline.org

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding and other favorable interactions. rjptonline.org

Studies on similar fluorinated benzamides have shown that the trifluoromethyl group can enhance binding affinity by interacting with hydrophobic pockets in target proteins. researchgate.net The amino group is also crucial, often forming key hydrogen bonds that anchor the ligand within the active site.

Docking algorithms use scoring functions to estimate the binding affinity, typically expressed as a docking score in units of kcal/mol. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. scialert.net By comparing the docking scores of different ligands, researchers can rank their potential efficacy.

For example, in studies of novel anti-influenza agents, various 4-[(quinolin-4-yl)amino]benzamide derivatives were docked into the active site of the PA-PB1 endonuclease. The resulting scores helped identify the most promising candidates for synthesis and biological testing. nih.gov This predictive power is essential for prioritizing compounds and focusing experimental efforts.

Table 2: Example Docking Scores for Benzamide Derivatives against a Protein Target

| Compound ID | Docking Score (kcal/mol) |

|---|---|

| G07 | -7.370 |

| G19 | -6.677 |

| G23 | -6.537 |

| H02 (Control) | -6.852 |

Data is illustrative and sourced from a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. rsc.org MD simulations model the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. nih.gov

By running simulations for nanoseconds or even microseconds, researchers can assess whether the key interactions predicted by docking are maintained over time. nih.gov MD simulations can reveal:

The flexibility of the ligand in the binding pocket.

The stability of crucial hydrogen bonds.

The role of water molecules in mediating interactions.

Conformational changes in the protein upon ligand binding.

For fluorinated compounds, specific force fields have been developed to accurately model their behavior in MD simulations, ensuring the reliability of the results. nih.gov These simulations are crucial for validating docking predictions and understanding the dynamic nature of molecular recognition, ultimately providing a more complete picture of the ligand's interaction with its biological target. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Impact of Trifluoromethyl Substitution on Biological Activities and Molecular Properties

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its presence at the 2-position of the benzamide (B126) ring in 5-Amino-2-(trifluoromethyl)benzamide profoundly influences the compound's biological and physicochemical profile. sigmaaldrich.com This electron-withdrawing group is known to significantly enhance several key molecular properties that are critical for a compound's potential as a therapeutic agent.

One of the most notable effects of the trifluoromethyl group is the enhancement of lipophilicity. This increased affinity for nonpolar environments can facilitate the passage of the molecule across biological membranes, a crucial step for reaching intracellular targets. sigmaaldrich.com Furthermore, the high metabolic stability of the C-F bond renders the trifluoromethyl group resistant to enzymatic degradation, which can lead to an extended biological half-life and improved pharmacokinetic profile. sigmaaldrich.com

The strong electron-withdrawing nature of the trifluoromethyl group also modulates the electronic properties of the aromatic ring, which can influence interactions with biological targets. By altering the electron density of the benzamide core, the -CF3 group can impact the strength of binding to receptors and enzymes. Research on related trifluoromethylated compounds has demonstrated that this substitution can lead to enhanced binding affinity and selectivity for specific biological targets. sigmaaldrich.com

A comparative analysis of the physicochemical properties of a methyl group versus a trifluoromethyl group highlights the distinct advantages of the latter in drug design.

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Molecular Properties |

|---|---|---|---|

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters aromatic ring electronics, influencing receptor interactions. |

| Lipophilicity (Hansch π) | +0.56 | +0.88 | Enhances membrane permeability and potential for blood-brain barrier penetration. |

| Metabolic Stability | Susceptible to oxidation | Highly stable | Increases in vivo half-life and reduces metabolic clearance. |

| Steric Size (van der Waals radius) | 2.0 Å | 2.7 Å | Can influence binding pocket fit and conformational preferences. |

Role of Amino Group Position and Substituents on Biological Potency and Selectivity

The amino (-NH2) group at the 5-position of the benzamide ring is a critical determinant of the compound's biological activity, primarily through its ability to form hydrogen bonds with target macromolecules. The precise positioning of this group can dictate the binding orientation and affinity of the molecule within a receptor's active site. Alterations to the position or substitution of this amino group can dramatically impact biological potency and selectivity.

For instance, shifting the amino group to a different position on the benzamide ring would alter the geometry of potential hydrogen bond interactions, potentially leading to a significant loss or gain of activity. Furthermore, N-alkylation or N-acylation of the amino group would change its hydrogen bonding capacity and introduce steric bulk, which could either enhance or diminish binding affinity depending on the topology of the target's binding site.

The electronic nature of substituents on the amino group can also play a pivotal role. Electron-donating substituents would increase the basicity of the nitrogen, potentially strengthening ionic interactions with acidic residues in a receptor. Conversely, electron-withdrawing substituents would decrease basicity and could favor different types of interactions.

Influence of Benzamide Backbone Modifications on Receptor Interactions

The benzamide backbone of this compound serves as the fundamental scaffold for the presentation of the key pharmacophoric elements—the trifluoromethyl and amino groups. Modifications to this backbone can have profound effects on the compound's conformational preferences and its ability to interact with biological receptors.

Alterations to the amide linkage, such as N-methylation or replacement with a bioisostere, can impact the molecule's hydrogen bonding capabilities and its conformational rigidity. Such changes can lock the molecule into a more or less favorable conformation for receptor binding.

Furthermore, the introduction of additional substituents on the benzene (B151609) ring can modulate the electronic and steric properties of the entire molecule. For example, the addition of a hydroxyl or methoxy (B1213986) group could introduce new hydrogen bonding opportunities or alter the compound's solubility and metabolic profile. The nature and position of these substituents would need to be carefully considered to optimize receptor interactions.

Studies on related benzamide-containing compounds have shown that modifications to the backbone can lead to significant changes in biological activity.

| Backbone Modification | Potential Impact on Receptor Interactions | Example from Related Compounds |

|---|---|---|

| N-Methylation of Amide | Loss of hydrogen bond donor capability, increased metabolic stability. | Can improve oral bioavailability in some drug classes. |

| Introduction of a 4-hydroxyl group | Potential for new hydrogen bond formation. | May enhance binding affinity and selectivity. |

| Replacement of Benzene with a Heterocycle | Alters electronic distribution and potential for specific interactions. | Can improve solubility and pharmacokinetic properties. |

Stereochemical Considerations in Biological Activity and Target Binding

While this compound itself is not chiral, the introduction of chiral centers through modification of the benzamide backbone or substituents can lead to stereoisomers with distinct biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological effects.

For example, if a substituent containing a stereocenter were to be introduced on the amino group or the amide nitrogen, the resulting (R) and (S) enantiomers would present their constituent groups in different three-dimensional arrangements. This can lead to one enantiomer having a much higher affinity for a chiral receptor binding site than the other. The "eutomer" (the more active enantiomer) would have a complementary stereochemistry to the target, allowing for optimal interactions, while the "distomer" (the less active enantiomer) would have a poorer fit.

The differential binding of enantiomers can have significant implications for drug development, as the use of a single, more active enantiomer can lead to a more potent and selective drug with a better side-effect profile. Therefore, should any modifications to this compound introduce chirality, a thorough evaluation of the individual stereoisomers would be essential.

Preclinical Biological Investigations and Mechanism of Action Studies

In Vitro Pharmacological Evaluation

Based on available scientific literature, no specific in vitro pharmacological studies have been published for 5-Amino-2-(trifluoromethyl)benzamide. Research has instead focused on more complex derivatives. For context, various benzamide (B126) derivatives have been evaluated for a wide range of biological activities.

Enzyme Inhibition Studies

There are no specific enzyme inhibition data available for this compound. However, the broader class of benzamide-containing molecules has been investigated for inhibitory activity against several enzyme families. For instance, derivatives incorporating a benzamide moiety have been designed as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, with some compounds showing potency at nanomolar levels nih.gov. Additionally, other substituted 2-aminobenzamide derivatives have been explored as inhibitors of histone deacetylases (HDACs) and I-kappa B kinases (IKK-α and IKK-β) nih.govnih.gov. The trifluoromethyl group, while present in the subject compound, is often strategically placed in more complex derivatives to enhance inhibitory potency against targets such as the Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) nih.gov.

Receptor Modulation Assays

No receptor modulation or binding assay results have been published for this compound. The benzamide structure is a known pharmacophore for various receptors. For example, different series of benzamide derivatives have been synthesized and evaluated as agonists for the Sigma-1 receptor (S1R) and as modulators of G-protein coupled receptors like GPR52 mdpi.comnih.gov. The α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR) is another target modulated by certain complex chemical structures, highlighting the diverse receptor interactions of molecules developed from various chemical scaffolds nih.gov.

Cell-Based Biological Activity Assessments

Specific cell-based assay data for this compound are not available in the current body of scientific literature. Cell-based assays are crucial for determining the biological effect of a compound on cellular functions. Studies on related but more complex structures show a range of activities. For example, certain 2-amino-5-(thiophen-2-yl)benzamide derivatives have demonstrated anti-proliferative activity in HCT116 human colon cancer cells nih.gov. In other research, benzamide-type molecules have been developed as binders for the Cereblon (CRBN) E3 ligase, a key component in targeted protein degradation technologies like PROTACs nih.gov. The trifluoromethyl moiety is often incorporated into larger molecules to improve properties like cell permeability and binding affinity nih.gov.

Identification of Molecular Targets

There is no published research identifying the specific molecular targets of this compound. The process of target identification typically follows initial screening that reveals biological activity.

Exploration of Protein Kinases as Targets

No studies have identified this compound as an inhibitor of any protein kinase. The benzamide and aminobenzamide scaffolds, however, are present in numerous kinase inhibitors. Research has described aminoisoquinoline benzamides as potent inhibitors of FLT3 and Src-family kinases nih.gov. Similarly, 2-amino-3,5-diarylbenzamide derivatives have been developed as inhibitors of IKK-α and IKK-β kinases nih.gov. Benzimidazole derivatives, another related class of compounds, have also been investigated as potential tyrosine kinase inhibitors chemrevlett.com.

Investigation of Other Enzyme and Receptor Systems

There is no information regarding the investigation of this compound against other enzyme or receptor systems. As noted in previous sections, the broader benzamide class of compounds has been explored for activity against various targets, including acetylcholinesterase, carbonic anhydrase, and histone deacetylases, as well as receptors like the Sigma-1 and metabotropic glutamate receptors nih.govnih.govmdpi.comnih.gov.

Elucidation of Preclinical Mechanisms of Action

Modulation of Cellular Signaling Pathways

No specific studies detailing the effects of this compound on cellular signaling pathways were identified. Research on other trifluoromethylated benzamide derivatives has indicated potential interactions with various signaling cascades. For instance, certain 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been investigated as inhibitors of the Hedgehog signaling pathway. However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure. The position of the amino and trifluoromethyl groups on the benzamide scaffold is critical for determining biological activity and target specificity. Without dedicated studies, the impact of this specific compound on key signaling pathways such as MAPK/ERK, PI3K/Akt/mTOR, or JAK/STAT remains unknown.

Autophagy Inhibition Mechanisms

There is no available scientific literature that describes this compound as an inhibitor of autophagy. The process of autophagy is a complex cellular degradation and recycling pathway, and while various small molecules have been identified as modulators of this process, the role of this particular compound has not been reported. To establish any potential activity as an autophagy inhibitor, specific assays would be required, such as monitoring LC3-II conversion, p62/SQSTM1 degradation, or the formation of autophagosomes in relevant cell models treated with the compound. In the absence of such data, no claims can be made regarding its influence on autophagy.

Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's fate in the body. researchgate.netwuxiapptec.com These studies typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its in vivo half-life. researchgate.net

Table 1: Hypothetical In Vitro Metabolic Stability Data for 5-Amino-2-(trifluoromethyl)benzamide

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data for this compound was found.

Identification of Major Metabolic Pathways

Identifying the primary metabolic pathways is essential to understand how a drug is eliminated from the body and to anticipate potential drug-drug interactions. Common metabolic reactions for a molecule containing an aromatic amine and an amide group, such as this compound, could include:

Phase I Reactions: Oxidation, reduction, and hydrolysis introduce or expose functional groups. wuxiapptec.com For this compound, potential Phase I pathways could involve hydroxylation of the aromatic ring or hydrolysis of the amide bond.

Phase II Reactions: These are conjugation reactions where an endogenous substrate is added to the parent compound or its Phase I metabolite, increasing water solubility to facilitate excretion. researchgate.net Likely Phase II pathways for an amino-containing compound include glucuronidation and sulfation of the amino group or any hydroxylated metabolites.

Characterization of Metabolites and Their Biological Relevance

Following the identification of metabolic pathways, the next step involves structurally characterizing the metabolites formed. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Once identified, it is important to assess the biological activity of these metabolites. They could be inactive, possess similar activity to the parent compound, or exhibit a different pharmacological or toxicological profile. Without experimental data, the metabolites of this compound and their biological relevance remain unknown.

Medicinal Chemistry Implications and Future Research Directions

The Compound as a Lead Structure in Drug Discovery Initiatives

The 5-amino-2-(trifluoromethyl)benzamide framework is a validated lead structure in numerous drug discovery campaigns, primarily due to the favorable characteristics conferred by its functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The amino (-NH2) group provides a crucial interaction point, often acting as a hydrogen bond donor, which facilitates anchoring the molecule within the active site of a target protein.

This scaffold has proven particularly fruitful in the discovery of kinase inhibitors, a major class of drugs used in oncology and inflammatory diseases. Research has shown that derivatives of this core can be elaborated to target a variety of kinases. For example, compounds incorporating the trifluoromethyl-benzamide motif have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, related structures featuring a 5-trifluoromethyl-2-aminopyrimidine core, an analogue of the benzamide (B126) ring, have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both significant targets in acute myeloid leukemia. nih.gov Further research has led to the development of benzamide derivatives that selectively inhibit Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer and fibrosis. epo.org

Beyond kinase inhibition, the scaffold has been successfully employed to develop inhibitors for other enzyme classes. One notable example is the development of novel inhibitors for the Cholesteryl Ester Transfer Protein (CETP). nih.gov Inhibition of CETP is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels, which is being investigated for the treatment of hyperlipidemia and the prevention of atherosclerosis. nih.gov The versatility of the this compound core allows it to serve as a foundational template for creating diverse libraries of compounds aimed at a wide array of biological targets.

| Lead Structure Class | Therapeutic Target | Potential Indication | Reference |

|---|---|---|---|

| 4-Aryloxy-5-benzamidopyrimidines | Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| 5-Trifluoromethyl-2-aminopyrimidines | FLT3 / CHK1 (dual inhibitor) | Leukemia | nih.gov |

| Substituted Benzamides | Discoidin Domain Receptor 1 (DDR1) | Cancer, Fibrosis, Inflammation | epo.org |

| Benzylamino Benzamides | Cholesteryl Ester Transfer Protein (CETP) | Hyperlipidemia | nih.gov |

| Pyrimidinylaminobenzamides | c-Abl, Bcr-Abl Tyrosine Kinases | Leukemia | google.com |

Strategies for Optimizing and Developing Novel Benzamide Analogues

Once a lead compound like this compound is identified, medicinal chemistry efforts focus on systematically modifying its structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. This process, known as lead optimization, involves extensive Structure-Activity Relationship (SAR) studies.

A common strategy involves the synthesis of a library of analogues where different positions on the core scaffold are systematically altered. For instance, in the development of antiplasmodial agents based on a 2-phenoxybenzamide (B1622244) structure, researchers synthesized a series of derivatives to probe the SAR. mdpi.com Modifications to the anilino part of the molecule revealed that the substitution pattern was critical for both antiplasmodial activity and cytotoxicity. This systematic approach allowed for the identification of analogues with significantly improved potency and an excellent selectivity index. mdpi.com

During optimization, it is also critical to assess and improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogues. This includes measuring physicochemical parameters like lipophilicity (logP) and aqueous solubility, as well as conducting in vitro assays to determine metabolic stability and cell permeability. For example, studies on 2-phenoxybenzamides included experimental determination of passive permeability and inhibition of key metabolic enzymes like CYP3A4, providing crucial data to guide the selection of candidates for further development. mdpi.com

| Compound Modification | P. falciparum IC50 (µM) | Cytotoxicity IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Lead Structure (Compound 1) | 0.590 | >128 | >217 | mdpi.com |

| meta-substituted analogue (Compound 36) | 3.297 | 124.0 | 37.6 | mdpi.com |

| para-substituted analogue (Compound 37) | 0.269 | 124.0 | 461.0 | mdpi.com |

Patent Landscape and Intellectual Property Considerations in Research

The development of novel therapeutics based on the this compound scaffold is intrinsically linked to a complex intellectual property (IP) landscape. Patents are crucial for protecting the significant investment required for drug discovery and development. The IP surrounding these compounds typically falls into three main categories:

Composition of Matter Patents : These patents provide the broadest protection and cover the novel chemical structures themselves. For example, patents have been granted for specific series of substituted pyrimidinylaminobenzamides designed as tyrosine kinase inhibitors and for distinct benzamide derivatives that function as DDR1 inhibitors. epo.orggoogle.com These patents claim the specific molecular entities, preventing others from making, using, or selling the claimed compounds.

Method of Use Patents : These patents cover the use of a known or novel compound for treating a specific disease. Even if the compound itself is not new, a new therapeutic application can be patented. This is common in drug repurposing and in cases where a new mechanism of action is discovered for an existing class of molecules.

Process Patents : These patents protect a specific, novel, and non-obvious method of synthesizing a compound. Given the importance of the 2-(trifluoromethyl)benzamide (B1329304) core, various patents have been filed that claim efficient and scalable synthetic routes for its preparation. google.comjustia.com This type of IP is critical for commercial manufacturing.

Navigating this patent landscape is a key strategic consideration for any research organization. It requires conducting thorough freedom-to-operate (FTO) analyses to ensure that a planned research program does not infringe on existing patents. Furthermore, as new analogues are developed with improved properties, filing new patent applications is essential to secure commercial rights.

| Patent Number | Title/Subject | Scope of Claims | Reference |

|---|---|---|---|

| US7169791B2 | Inhibitors of tyrosine kinases | Composition of Matter | google.com |

| EP2842939 | Benzamide derivative (as DDR1 inhibitor) | Composition of Matter / Method of Use | epo.org |

| CN113698315A | Synthetic method of 2-trifluoromethyl benzamide | Process (Synthesis) | google.com |

| US10167250B2 | Process for the preparation of 2-(trihalomethyl) benzamide | Process (Synthesis) | justia.com |

Emerging Research Avenues and Unexplored Therapeutic Potential

While significant research has focused on developing kinase inhibitors and anti-infective agents from the this compound scaffold, numerous other therapeutic avenues remain largely unexplored. The inherent versatility of this structure suggests it could be adapted to target a wide range of other proteins and pathways.

Established research has firmly planted this scaffold in the fields of oncology and infectious diseases. mdpi.comnih.gov However, the broader benzamide class of compounds has demonstrated a wide spectrum of pharmacological activities. walshmedicalmedia.com This suggests that derivatives of this compound could be promising candidates for other therapeutic areas. For instance, certain benzamide analogues have shown efficacy as anticonvulsant agents in preclinical models, indicating a potential application in neurological disorders such as epilepsy. walshmedicalmedia.com

Another promising area is in gastroenterology. Benzamide derivatives are known to act as prokinetic agents, often through modulation of serotonin (B10506) 5-HT4 receptors, which could be beneficial for treating gastrointestinal motility disorders. walshmedicalmedia.com The unique electronic properties of the trifluoromethyl group combined with the hydrogen-bonding capacity of the amino group could be leveraged to design novel modulators of G-protein coupled receptors (GPCRs) or ion channels, expanding the therapeutic potential far beyond the current focus on enzymes.

Future research should aim to screen libraries of this compound derivatives against a broader range of biological targets. Exploring new kinase targets, investigating their potential against different classes of enzymes, and screening for activity in models of central nervous system disorders or metabolic diseases could uncover novel therapeutic applications for this valuable and versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed. Initial steps may involve nitration or halogenation of a benzamide precursor, followed by trifluoromethylation using reagents like Ruppert–Prakash reagents (e.g., TMSCF₃). Reductive amination or catalytic hydrogenation can introduce the amino group. Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and temperature control (e.g., −78°C for trifluoromethylation to minimize side reactions). Yield improvements (≥60%) are achievable via stoichiometric balancing of electron-withdrawing substituents and protecting groups .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., trifluoromethyl singlet at ~−60 ppm in ¹⁹F NMR).

- FT-IR : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).

Cross-validate with elemental analysis (C, H, N) and X-ray crystallography for unambiguous confirmation .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound’s solubility is influenced by the trifluoromethyl group’s hydrophobicity. Polar aprotic solvents (DMSO, DMF) are effective for dissolution (≥50 mg/mL). For aqueous compatibility, use co-solvents like ethanol (10–20% v/v) or surfactants (e.g., Tween-80). Pre-saturation studies at 25°C and 37°C are recommended to assess stability in biological buffers .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the amino group. In SNAr reactions, use activating agents (e.g., K₂CO₃ in DMF) to enhance reactivity. Kinetic studies show a 30–40% reduction in reaction rates compared to non-fluorinated analogs, necessitating longer reaction times (12–24 hrs) .

Q. What strategies mitigate conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies arise from dynamic processes (e.g., hindered rotation of the amide group). Strategies include:

- Variable-temperature NMR : Resolve splitting at −40°C by slowing conformational exchange.

- DFT calculations : Model J-coupling constants to assign ambiguous peaks.

- Isotopic labeling : Use ¹⁵N-labeled amino groups to simplify 2D HSQC spectra .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). QSAR models trained on fluorinated benzamide libraries can predict logP and pKa values, correlating with membrane permeability. MD simulations (GROMACS) evaluate stability in lipid bilayers, identifying optimal substituents for bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Key issues include:

- Exothermic reactions : Use flow chemistry to control heat dissipation during trifluoromethylation.

- Purification : Replace column chromatography with recrystallization (hexane/EtOAC mixtures) for gram-scale batches.

- Byproduct management : Implement inline IR spectroscopy to monitor intermediates and minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.